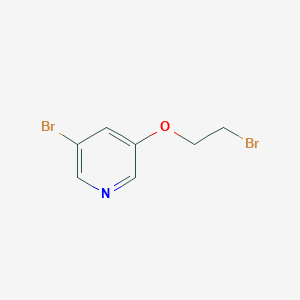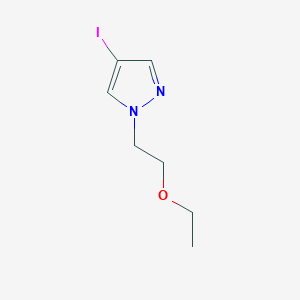
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole, also known as 1-(2-ethoxyethyl)-4-iodopyrazole, is an organic compound with the molecular formula C5H7INO2. It is a white, crystalline solid that is soluble in organic solvents. 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is used as a reagent in organic synthesis, and as a starting material for the synthesis of various pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as a versatile intermediate in synthetic chemistry, enabling the preparation of functionally diverse pyrazole derivatives through various chemical transformations. Notably, it plays a critical role in the synthesis of pyrazolo[4,3-d]pyrimidines, a class recognized for their selective inhibition of phosphodiesterase 5 (PDE5), showcasing the compound's significance in advancing pharmacological research beyond the scope of immediate drug applications to exploring broad biological activities (Tollefson et al., 2010). Additionally, the ability of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole to undergo further modifications under Sonogashira cross-coupling reaction conditions highlights its potential as a valuable synthetic intermediate for creating novel chemical entities, thereby contributing to the development of new materials and therapeutic agents (Mažeikaitė et al., 2014).
Methodological Advancements in Organic Synthesis
The compound's role extends to methodological innovations in organic synthesis, exemplified by the development of efficient synthesis routes for 1H-pyrazolo[4,3-d]pyrimidines and related structures. Such advancements not only streamline synthetic processes but also open avenues for the exploration of novel pharmacophores, thereby enriching the drug discovery pipeline and facilitating the rapid synthesis of complex molecules (Coutant & Janin, 2014). The strategic utilization of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole in cross-coupling reactions underscores the significance of this compound in enhancing synthetic efficiency and expanding the chemical space accessible for pharmaceutical research.
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDBJRSMXGJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
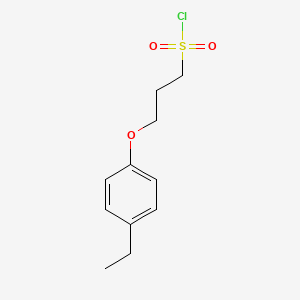
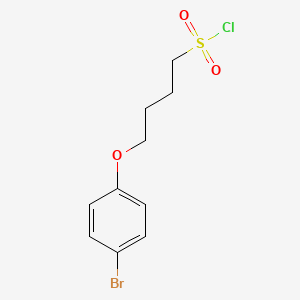
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
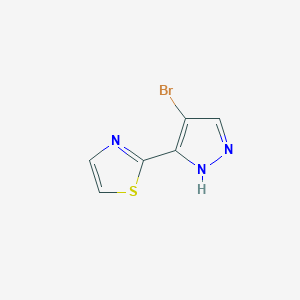
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
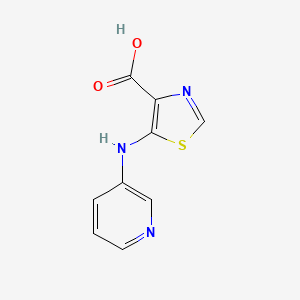


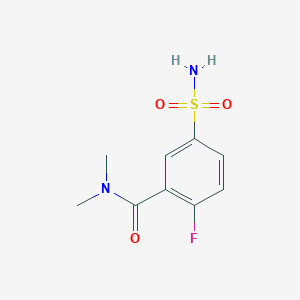
![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)
